(6-Chloropyridin-3-yl)methyl 4-chlorobenzoate
Description
“(6-Chloropyridin-3-yl)methyl 4-chlorobenzoate” is an ester derivative combining a 6-chloropyridinylmethyl group and a 4-chlorobenzoate moiety. This compound shares structural features with agrochemicals, pharmaceuticals, and intermediates, particularly those involving halogenated aromatic systems. The 6-chloropyridinyl group is a common pharmacophore in neonicotinoid insecticides (e.g., nitenpyram derivatives) , while the 4-chlorobenzoate ester contributes to enhanced lipophilicity and crystallinity, as observed in methyl 4-halogenobenzoate systems . The synthesis of analogous compounds often involves alkylation or esterification of halogenated precursors, as demonstrated in triazole derivatives .
Properties
IUPAC Name |
(6-chloropyridin-3-yl)methyl 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-11-4-2-10(3-5-11)13(17)18-8-9-1-6-12(15)16-7-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLDCCXXPGTJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=CN=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)methyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with (6-chloropyridin-3-yl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity (6-Chloropyridin-3-yl)methyl 4-chlorobenzoate .
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-3-yl)methyl 4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine and benzoate rings can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.
Hydrolysis: 4-chlorobenzoic acid and (6-chloropyridin-3-yl)methanol.
Scientific Research Applications
(6-Chloropyridin-3-yl)methyl 4-chlorobenzoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)methyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms on the pyridine and benzoate rings may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 2: Comparison of 6-Chloropyridinylmethyl Derivatives
The ester group in the target compound may enhance metabolic stability compared to amine-containing metabolites, which are prone to further oxidation .
Pharmacological Derivatives: Ethyl Benzoate Analogues
lists ethyl benzoate derivatives (e.g., I-6230, I-6373) with phenethylamino or phenethylthio substituents. Unlike the target compound, these feature heterocyclic systems (pyridazine, isoxazole) attached to the benzoate core:
Table 3: Ethyl Benzoate Analogues with Heterocyclic Substituents
| Compound ID | Substituent | Potential Application |
|---|---|---|
| I-6230 | 4-(Pyridazin-3-yl)phenethylamino | Kinase inhibition |
| I-6373 | 4-(3-Methylisoxazol-5-yl)phenethylthio | Antimicrobial/anti-inflammatory |
The target compound’s 6-chloropyridinyl group may offer distinct electronic effects compared to pyridazine/isoxazole, influencing receptor binding or photostability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
